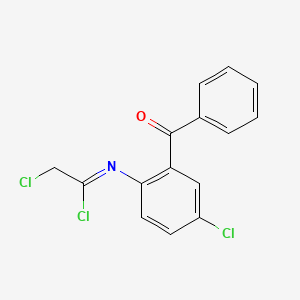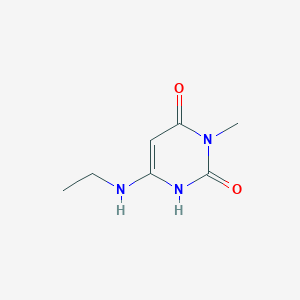![molecular formula C9H5Br2N5 B14602320 4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline CAS No. 61148-24-1](/img/structure/B14602320.png)
4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the tetrazoloquinoxaline family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline typically involves the reaction of tetrazolo[1,5-a]quinoxaline with dibromomethane under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with nucleophiles such as amines or thiols.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form triazoloquinoxalines and imidazoquinoxalines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include secondary amines and thiols, often in the presence of a base like potassium carbonate.
Cycloaddition Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a typical condition for these reactions.
Major Products
Substitution Reactions: Products include various substituted tetrazoloquinoxalines.
Cycloaddition Reactions: Products include triazoloquinoxalines and imidazoquinoxalines.
Applications De Recherche Scientifique
4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer and antimicrobial agent.
Materials Science:
Biological Research: Investigated for its role in various biological pathways and its potential as a molecular probe.
Mécanisme D'action
The mechanism of action of 4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of cellular processes such as replication and transcription . The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with biomolecules is a key feature .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chloromethyl)tetrazolo[1,5-a]quinoxaline
- 4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline
- 4-(Iodomethyl)tetrazolo[1,5-a]quinoxaline
Uniqueness
4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline is unique due to its dibromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The presence of two bromine atoms enhances its electrophilicity, making it more reactive in substitution and cycloaddition reactions .
Propriétés
Numéro CAS |
61148-24-1 |
|---|---|
Formule moléculaire |
C9H5Br2N5 |
Poids moléculaire |
342.98 g/mol |
Nom IUPAC |
4-(dibromomethyl)tetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H5Br2N5/c10-8(11)7-9-13-14-15-16(9)6-4-2-1-3-5(6)12-7/h1-4,8H |
Clé InChI |
PFUMXQPSYHGXEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14602256.png)










